molecular formula C11H10BrN B15333005 3-Allyl-5-bromo-1H-indole

3-Allyl-5-bromo-1H-indole

Cat. No.: B15333005
M. Wt: 236.11 g/mol
InChI Key: ZKNQPVYYNOLHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-5-bromo-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-bromo-1H-indole typically involves the bromination of 3-allylindole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-bromo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

Major Products Formed

    Substitution: Formation of 3-allyl-5-substituted indole derivatives.

    Oxidation: Formation of 3-allyl-5-bromoindole-2-carboxaldehyde or 3-allyl-5-bromoindole-2-carboxylic acid.

    Reduction: Formation of 3-allyl-5-bromoindoline.

Mechanism of Action

The mechanism of action of 3-Allyl-5-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity . The presence of the bromine atom and the allyl group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary depending on the biological system and the specific derivative being studied.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

5-bromo-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C11H10BrN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h2,4-7,13H,1,3H2

InChI Key

ZKNQPVYYNOLHQW-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.